molecular formula C12H16ClN B1266317 (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 2588-96-7

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride

Katalognummer: B1266317
CAS-Nummer: 2588-96-7
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: KJZZTCSJZCYCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Classification

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride exhibits multiple systematic names reflecting its complex chemical structure and various research contexts. The compound is formally designated as 1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative designations include alpha-methyl-N-2-propynylphenethylamine hydrochloride and benzeneethanamine, alpha-methyl-N-2-propynyl-, hydrochloride. The Chemical Abstracts Service has assigned the identifier 2588-96-7 to this compound, facilitating its identification across chemical databases and literature.

The compound's systematic classification places it within the broader phenethylamine family, specifically as an N-substituted amphetamine derivative containing a propargyl group. Its molecular structure incorporates both aromatic and alkyne functional groups, contributing to its unique reactivity profile and biological activity. The presence of the propargyl moiety (prop-2-yn-1-yl) distinguishes this compound from other amphetamine derivatives and confers specific chemical properties relevant to click chemistry applications and enzyme inhibition mechanisms.

The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart. This salt formation is particularly important for research applications, as it provides improved handling properties and consistent analytical results across different experimental conditions. The compound's classification as a racemic mixture in some preparations adds another layer of complexity to its nomenclature, with specific enantiomers sometimes designated with additional stereochemical descriptors.

Historical Context and Development

The historical development of this compound is intimately connected to the pioneering work on selective monoamine oxidase inhibitors conducted in Hungary during the 1960s. The compound emerged from systematic investigations into propargyl-substituted amphetamine derivatives, research that was initially driven by the quest to develop improved antidepressant medications without the adverse effects associated with early monoamine oxidase inhibitors. József Knoll and his collaborators at Semmelweis University in Budapest played a crucial role in the early characterization of compounds within this chemical class, establishing the foundational understanding of their pharmacological properties.

The development timeline reveals that initial studies on related propargyl-amphetamine compounds began in the early 1960s, with the first publications appearing in Hungarian literature in 1964, followed by English-language publications in 1965. These early investigations focused on understanding the unique properties of propargyl-substituted derivatives, particularly their ability to selectively inhibit monoamine oxidase type B without producing the tyramine-related adverse effects observed with non-selective monoamine oxidase inhibitors. The research demonstrated that the propargyl substitution pattern was crucial for achieving selective enzyme inhibition while maintaining acceptable safety profiles.

Subsequent research efforts throughout the 1970s and 1980s led to the more detailed characterization of this compound as both a synthetic intermediate and an active metabolite of clinically relevant compounds. The compound's identification as a significant metabolite provided important insights into the metabolism and pharmacokinetics of related therapeutic agents, contributing to the understanding of their long-term effects and therapeutic mechanisms. This metabolic role became particularly significant in studies investigating the neuroprotective properties of propargyl-containing compounds and their potential applications in treating neurodegenerative diseases.

Relationship to Selegiline

This compound maintains a direct structural and functional relationship to selegiline, serving as a key demethylated metabolite known as desmethylselegiline or norselegiline. This metabolic relationship positions the compound as an active contributor to the overall pharmacological effects observed with selegiline administration, rather than merely an inactive breakdown product. The metabolic conversion from selegiline to desmethylselegiline occurs through N-demethylation processes, resulting in the formation of this compound as a pharmacologically active species.

Clinical studies have demonstrated that desmethylselegiline retains significant monoamine oxidase type B inhibitory activity, though with reduced potency compared to the parent compound selegiline. Research has shown that a single 10 mg oral dose of desmethylselegiline inhibited platelet monoamine oxidase type B activity by 68 ± 16%, compared to 94 ± 9% inhibition achieved with an equivalent dose of selegiline. Despite this reduced potency, the inhibition pattern remains irreversible, with platelet monoamine oxidase type B activity returning to baseline levels within approximately two weeks following administration.

The pharmacokinetic profile of desmethylselegiline reveals important differences from its parent compound that influence its overall contribution to therapeutic effects. The area under the concentration-time curve from time 0 to 24 hours for desmethylselegiline was found to be 33 times higher than that of selegiline, suggesting significantly improved bioavailability and extended presence in systemic circulation. This enhanced bioavailability profile indicates that desmethylselegiline may contribute substantially to the long-term effects observed with selegiline therapy, particularly in applications requiring sustained monoamine oxidase type B inhibition.

The metabolic relationship extends beyond simple structural similarity to encompass shared mechanisms of action and similar selectivity profiles. Both selegiline and desmethylselegiline function as catecholaminergic activity enhancers, a property that contributes to their neuroprotective effects independent of their monoamine oxidase inhibitory activities. This dual mechanism of action provides additional therapeutic benefits and helps explain the sustained effects observed even after the cessation of treatment with the parent compound.

Position within Amphetamine Derivative Classification

This compound occupies a distinctive position within the amphetamine derivative classification system due to its unique N-propargyl substitution pattern. Unlike conventional amphetamine derivatives that typically feature alkyl or simple aromatic substitutions, this compound incorporates a terminal alkyne functional group that significantly alters its pharmacological profile and chemical reactivity. This structural modification places the compound within a specialized subclass of amphetamine derivatives known for their selective enzyme inhibitory properties rather than traditional psychostimulant effects.

Comparative analysis with other N-substituted amphetamines reveals the unique properties conferred by the propargyl substitution. While N-propylamphetamine, a structurally related compound with a simple propyl substitution, exhibits weak dopamine reuptake inhibition with an IC₅₀ of 1,013 nM, the propargyl-substituted derivative demonstrates markedly different activity profiles focused on irreversible enzyme inhibition rather than neurotransmitter transporter effects. This distinction highlights the critical importance of the alkyne functional group in determining the compound's mechanism of action and therapeutic potential.

The compound's classification within the broader amphetamine family also reflects its metabolic origins and synthetic accessibility. As a demethylated metabolite of selegiline, it represents a naturally occurring transformation product within biological systems, yet it can also be synthesized directly through established organic chemistry procedures. This dual nature as both a metabolite and a synthetic target has led to its recognition as an important reference standard in pharmaceutical analysis and quality control applications.

The structural features that distinguish this compound from other amphetamine derivatives include the presence of both a chiral center and a reactive alkyne group. These features enable the compound to participate in stereoselective biological interactions and chemical reactions that are not accessible to simpler amphetamine analogs. The alkyne functionality, in particular, makes the compound valuable for click chemistry applications and bioconjugation strategies in chemical biology research.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical and biological investigation, establishing its importance as both a synthetic intermediate and a pharmacological probe. In medicinal chemistry research, the compound serves as a crucial tool for understanding structure-activity relationships within the class of selective monoamine oxidase inhibitors, providing insights into the molecular features required for enzyme selectivity and inhibitory potency. Its unique propargyl substitution pattern has informed the design of next-generation enzyme inhibitors and has contributed to the development of improved therapeutic agents with enhanced selectivity profiles.

The compound's application in click chemistry research represents another significant area of scientific utility. The terminal alkyne functional group enables copper-catalyzed azide-alkyne cycloaddition reactions, making the compound valuable for bioconjugation studies and the synthesis of complex molecular constructs. Research utilizing this reactivity has led to the development of novel chemical probes and has advanced understanding of protein-ligand interactions in biological systems. The reliability and efficiency of these click chemistry applications have established the compound as a preferred building block for chemical biology investigations.

Research Application Specific Use Key Advantages
Enzyme Inhibition Studies Monoamine oxidase type B selectivity research Irreversible binding, high selectivity
Click Chemistry Bioconjugation and probe synthesis Reliable alkyne reactivity, stable products
Metabolite Analysis Pharmaceutical quality control Well-characterized properties, validated methods
Structure-Activity Studies Drug design and optimization Clear mechanistic understanding, synthetic accessibility

Eigenschaften

IUPAC Name

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZTCSJZCYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18913-84-3 (Parent)
Record name Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70948763
Record name N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-96-7
Record name Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The alkylation of 1-phenylpropan-2-amine with propargyl bromide is the most widely documented method. The reaction proceeds via nucleophilic substitution, where the amine attacks the propargyl halide in the presence of a base.

Typical Protocol :

  • Reactants : 1-Phenylpropan-2-amine (1.0 equiv), propargyl bromide (1.2 equiv).
  • Base : Potassium carbonate (K₂CO₃, 2.1 equiv).
  • Solvent : Toluene or acetonitrile.
  • Conditions : Reflux at 100°C for 2–4 hours under inert atmosphere.
  • Workup : The organic layer is separated, washed with water, and concentrated.
  • Salt Formation : The free base is treated with HCl gas in acetone, yielding the hydrochloride salt.

Yield : 91% (purity >99.9% via HPLC).

Optimization and Byproduct Management

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents like DMF.
  • Base Selection : K₂CO₃ outperforms NaOH in preventing hydrolysis of the propargyl halide.
  • Byproducts : Bis-alkylated amines (e.g., bis(1-phenylpropan-2-yl)amine) are minimized by controlling stoichiometry and reaction time.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance efficiency:

  • Throughput : 10–50 kg/day.
  • Conditions :
    • Temperature: 80–100°C.
    • Pressure: 1–2 bar.
    • Residence Time: 30–60 minutes.
  • Advantages : Improved heat transfer, reduced side reactions, and consistent product quality.

Purification Techniques

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity.
  • Distillation : The free base is distilled under reduced pressure (0.1–0.2 kPa) to remove residual solvents.

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination offers a route for enantiomerically pure products:

  • Reactants : Phenylacetone (1.0 equiv), propargylamine (1.1 equiv).
  • Reducing Agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv).
  • Solvent : Dichloromethane (DCM) or THF.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 78–85% (ee >98% for R-enantiomer).

A³ Coupling (Aldehyde-Amine-Alkyne)

This method is exploratory but promising for modular synthesis:

  • Reactants : Benzaldehyde (1.0 equiv), 1-phenylpropan-2-amine (1.0 equiv), acetylene gas.
  • Catalyst : CuI (5 mol%), In(OTf)₃ (10 mol%).
  • Solvent : Toluene.
  • Conditions : 80°C, 12 hours.
  • Yield : 65–70% (limited scalability).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Alkylation (Propargyl Bromide) 91% >99.9% High Moderate
Reductive Amination (STAB) 85% 98% Medium High
A³ Coupling 70% 95% Low Low

Key Findings :

  • Alkylation with propargyl bromide is optimal for industrial use due to high yield and scalability.
  • Reductive amination is preferred for enantioselective synthesis but requires costly reagents.
  • A³ coupling remains experimental and less efficient.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

Molecular Formula : C12H15N·HCl
Molecular Weight : 209.72 g/mol
CAS Number : 2588-96-7

The compound acts primarily as an irreversible selective inhibitor of monoamine oxidase B (MAO-B) , which is crucial for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease.

Chemistry

  • Click Chemistry : The compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. This application allows for the synthesis of complex molecules efficiently and selectively.
Reaction TypeDescription
Copper-Catalyzed Azide-Alkyne CycloadditionForms triazole linkages, facilitating bioconjugation and material science applications.

Biology

  • Bioconjugation Techniques : It plays a role in labeling biomolecules for imaging and therapeutic purposes. The ability to modify biomolecules enhances their functionality in research and clinical settings.

Medicine

  • Neuropharmacology : As a selective MAO-B inhibitor, this compound is investigated for its potential in treating neurodegenerative disorders. Its ability to increase monoamine levels suggests a neuroprotective effect.
Application AreaPotential Benefits
Neurodegenerative DiseasesIncreased dopamine levels may alleviate symptoms of Parkinson's disease.
Drug DevelopmentExploration of new therapeutic pathways targeting neurotransmitter modulation.

Industry

  • Production of Specialty Chemicals : The compound is utilized in synthesizing various specialty chemicals, enhancing the production processes due to its reactivity.

Case Study 1: Neuroprotective Effects

A study investigating the effects of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride on animal models demonstrated significant increases in dopamine levels following treatment. This suggests potential applications in developing therapies for Parkinson’s disease.

Case Study 2: Click Chemistry Applications

In a series of experiments focused on synthetic organic chemistry, the compound was successfully employed to create complex molecular architectures through click chemistry, demonstrating its utility as a versatile reagent.

Wirkmechanismus

The compound exerts its effects primarily through its alkyne group, which participates in copper-catalyzed azide-alkyne cycloaddition reactions. This reaction forms stable triazole linkages, which are valuable in various chemical and biological applications. The molecular targets include azide-containing molecules, and the pathways involved are those facilitating cycloaddition reactions .

Vergleich Mit ähnlichen Verbindungen

  • N-benzylprop-2-yn-1-amine hydrochloride
  • Prop-2-yn-1-amine hydrochloride
  • ®-N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine hydrochloride

Comparison: (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its specific alkyne group, which makes it highly reactive in click chemistry. Compared to similar compounds, it offers better stability and reactivity in forming triazole linkages .

Biologische Aktivität

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, commonly referred to as a derivative of amphetamine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This compound is recognized for its interaction with various biochemical pathways, primarily through its role as a selective inhibitor of monoamine oxidase B (MAO-B). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C13H15N.HCl
  • Molecular Weight : 209.72 g/mol
  • CAS Number : 2588-96-7

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the enzyme MAO-B. This enzyme is crucial for the oxidative deamination of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin.

Key Actions:

  • MAO-B Inhibition : The compound acts as an irreversible inhibitor of MAO-B, leading to increased levels of monoamines in the synaptic cleft.
  • Neurotransmitter Modulation : By inhibiting MAO-B, the compound enhances dopaminergic signaling, which may have implications for treating neurodegenerative diseases like Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can effectively cross the blood-brain barrier. This property is essential for its neuropharmacological applications, allowing it to exert effects on central nervous system function.

Absorption and Distribution:

The compound is rapidly absorbed after administration and shows significant distribution in brain tissues due to its lipophilic nature.

Metabolism and Excretion:

It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with metabolites excreted through urine.

Biological Effects

Research indicates that this compound influences several cellular processes:

Cellular Effects:

  • Increased Dopamine Levels : Inhibition of MAO-B results in elevated dopamine concentrations, potentially enhancing mood and cognitive function.
  • Neuroprotective Effects : The compound may protect neurons from oxidative stress by stabilizing mitochondrial membranes and reducing reactive oxygen species production.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
PMID: 31557052Identified in human blood; linked to exposure to this compound or derivatives.
Pharmacological StudyDemonstrated significant MAO-B inhibition in vitro, correlating with increased neurotransmitter levels.
Neuropharmacology ReviewSuggested potential therapeutic applications in treating Parkinson's disease due to dopaminergic enhancement.

Applications in Scientific Research

This compound is utilized across various fields:

Chemistry :

Used as a reagent in synthetic organic chemistry for the development of complex molecules.

Biology :

Investigated for its role in bioconjugation techniques and enzyme interactions.

Medicine :

Explored for potential applications in drug development targeting neurodegenerative disorders.

Q & A

Q. Advanced

  • GC-MS/ESI-MS : Identifies bis(1-phenylpropan-2-yl)amine (m/z 253) and unreacted precursors.
  • HPLC-DAD : Quantifies impurities using a C18 column (acetonitrile/water gradient, 0.1% TFA).
  • NMR : 1H^1H and 13C^{13}C spectra resolve stereochemical impurities (e.g., enantiomers) .

How should in vitro pharmacological data guide in vivo study design?

Q. Advanced

  • BBB permeability : Assess via PAMPA-BBB (parallel artificial membrane permeability assay). Compound 15 (structural analog) showed >70% permeability, supporting CNS targeting .
  • Dosage : Calculate from IC50_{50} values (e.g., 1–10 mg/kg for rodent models).
  • Metabolic stability : Use liver microsomes to predict clearance rates and adjust dosing intervals .

What enzymatic strategies resolve enantiomers during synthesis?

Advanced
Cyclohexylamine oxidase (CHAO) variants deracemize propargylamine intermediates:

  • Reaction : Incubate racemic mixture with recombinant CHAO (pH 9.0, 30°C) to yield >99% enantiomeric excess (ee).
  • Scale-up : Optimize using fed-batch reactors to minimize enzyme inhibition .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Solid state : Stable for >24 months at -20°C (desiccated). Degrades <5% at 25°C/60% RH.
  • Solution : Degrades rapidly in aqueous buffers (t1/2_{1/2} < 24 hours at pH 7.4). Use freshly prepared solutions for assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.